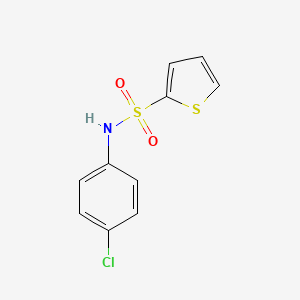![molecular formula C18H16N2O2S B5669384 3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5669384.png)
3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions in ethanol.
Coupling with Benzamide: The thiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal activities.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or proteins involved in cell wall synthesis, leading to antibacterial effects.
Pathways Involved: It may inhibit inflammatory pathways by blocking the activity of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).
類似化合物との比較
Similar Compounds
2,4-disubstituted thiazoles: These compounds also exhibit diverse biological activities and are structurally similar to 3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide.
Thiazole derivatives with different substituents: Compounds with variations in the substituents on the thiazole ring can have different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives .
特性
IUPAC Name |
3-methoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-19-17(11-23-12)13-6-8-15(9-7-13)20-18(21)14-4-3-5-16(10-14)22-2/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVMZRIJTWAOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5669312.png)
![{2-[4-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5669325.png)

![1-acetyl-N-[2-(2-phenoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5669331.png)
![8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B5669336.png)
![(3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B5669348.png)
![5-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669356.png)
![N,N-dimethyl-N'-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-benzenediamine](/img/structure/B5669362.png)
![2-[(1-phenylcyclohexyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5669376.png)
![N-[(3S*,4R*)-1-(1H-indazol-3-ylcarbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5669381.png)
![1-(3-BROMOPHENYL)-2,5-DIMETHYL-3-[(1E)-2-NITROETHENYL]-1H-PYRROLE](/img/structure/B5669382.png)
![1-[4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5669399.png)
![2-anilino-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5669402.png)
![5-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-1-methylpyridin-2(1H)-one](/img/structure/B5669409.png)
